3,4-Dichloro-2-fluorotoluene

Catalog No.
S6610620
CAS No.
924626-74-4
M.F
C7H5Cl2F
M. Wt
179.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-2-fluorotoluene

CAS Number

924626-74-4

Product Name

3,4-Dichloro-2-fluorotoluene

IUPAC Name

1,2-dichloro-3-fluoro-4-methylbenzene

Molecular Formula

C7H5Cl2F

Molecular Weight

179.02 g/mol

InChI

InChI=1S/C7H5Cl2F/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3

InChI Key

PIJCANVVANPZHY-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)Cl)F

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)F

3,4-Dichloro-2-fluorotoluene is an organic compound characterized by its molecular formula C7H5Cl2F and a molecular weight of approximately 178.02 g/mol. This compound features a toluene backbone with two chlorine atoms and one fluorine atom substituting hydrogen atoms on the aromatic ring. The presence of halogens in its structure contributes to its unique chemical properties, making it significant in various chemical applications.

No scientific literature was found regarding the specific mechanism of action of 3,4-Dichloro-2-fluorotoluene.

  • Toxicity: Halogenated aromatics can vary in toxicity. Chlorine substitution can introduce some health risks, so proper handling procedures are recommended.
  • Flammability: Aromatic hydrocarbons are typically flammable.
  • Reactivity: Halogenated aromatics can react with strong bases or reducing agents.
Safety Citation

For specific safety information on handling aromatic halides, refer to general safety protocols for organic solvents and laboratory chemicals [].

, primarily:

  • Substitution Reactions: The halogen atoms can be replaced by other functional groups under specific conditions.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine groups can direct new substituents to the ortho and para positions relative to themselves.

These reactions are essential for synthesizing more complex organic molecules and intermediates in pharmaceuticals and agrochemicals.

The synthesis of 3,4-Dichloro-2-fluorotoluene can be achieved through several methods:

  • Halogenation of Toluene Derivatives: This involves the sequential introduction of chlorine and fluorine using chlorinating agents and fluorinating agents under controlled conditions.
  • Pyrolysis Reactions: Similar to the method used for synthesizing related compounds like 2-chloro-4-fluorotoluene, pyrolysis can be employed to produce 3,4-Dichloro-2-fluorotoluene from its precursors by heating them at high temperatures in the presence of catalysts or inert atmospheres .
  • Transition Metal-Catalyzed Reactions: Advanced synthetic methods may involve transition metals to facilitate halogenation or cross-coupling reactions that yield this compound from simpler starting materials.

3,4-Dichloro-2-fluorotoluene has potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways influenced by halogenated compounds.
  • Agricultural Chemicals: It may serve as a precursor for developing herbicides or pesticides due to the biological activity associated with halogenated aromatic compounds.
  • Material Science: Utilized in creating polymers or materials with enhanced thermal stability or specific electronic properties.

Interaction studies involving 3,4-Dichloro-2-fluorotoluene with various biological systems are crucial for understanding its environmental fate and toxicity. Preliminary investigations suggest that halogenated compounds can interact with cellular mechanisms, potentially leading to cytotoxic effects. Detailed studies are necessary to elucidate these interactions further, particularly concerning its impact on human health and ecological systems.

Several compounds share structural similarities with 3,4-Dichloro-2-fluorotoluene. These include:

Compound NameMolecular FormulaKey Features
3,4-DichlorotolueneC7H6Cl2Contains two chlorine substituents without fluorine
2-FluorotolueneC7H7FContains one fluorine substituent
2-Chloro-4-fluorotolueneC7H6ClFContains one chlorine and one fluorine
2,4-Dichloro-5-fluorotolueneC7H5Cl2FContains two chlorines and one fluorine

Uniqueness of 3,4-Dichloro-2-fluorotoluene

What distinguishes 3,4-Dichloro-2-fluorotoluene from these similar compounds is its specific arrangement of chlorine and fluorine atoms on the aromatic ring, which influences its reactivity and potential applications in synthetic organic chemistry. The unique combination of these halogens allows for distinct electronic properties that can be exploited in various chemical processes.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

177.9752337 g/mol

Monoisotopic Mass

177.9752337 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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